molecular formula C14H18ClNO2 B2644027 tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate CAS No. 1332765-98-6

tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate

Cat. No.: B2644027
CAS No.: 1332765-98-6
M. Wt: 267.75
InChI Key: SOZBQPFCWMFVPR-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a cyclopropyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate typically involves a multi-step process. One common method includes the cycloaddition of styrene with a keteniminium salt to form 3-phenylcyclobutanone. This intermediate is then subjected to further reactions to introduce the chlorophenyl and tert-butyl groups, ultimately yielding the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential as an inhibitor of cholinesterase enzymes, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit these enzymes makes it a promising candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate involves the inhibition of cholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

  • tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
  • tert-Butyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate
  • tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate

Comparison: While these compounds share a similar core structure, the presence of different substituents (e.g., chlorine vs. bromine) can significantly impact their chemical properties and biological activities. For example, the chlorophenyl derivative may exhibit different inhibitory activity compared to the bromophenyl derivative, highlighting the importance of substituent effects in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZBQPFCWMFVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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